
Rel-(1s,4s)-4-(2-(trifluoromethyl)phenyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1s,4s)-4-(2-(trifluoromethyl)phenyl)cyclohexan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with a trifluoromethylphenyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,4s)-4-(2-(trifluoromethyl)phenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-(trifluoromethyl)benzaldehyde.
Reaction Conditions: A common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, to form the intermediate compound.
Hydrolysis: The intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions, but with optimized parameters to ensure high yield and purity. Catalysts and solvents may be employed to enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
Rel-(1s,4s)-4-(2-(trifluoromethyl)phenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.
科学的研究の応用
Rel-(1s,4s)-4-(2-(trifluoromethyl)phenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Rel-(1s,4s)-4-(2-(trifluoromethyl)phenyl)cyclohexan-1-ol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.
類似化合物との比較
Rel-(1s,4s)-4-(2-(trifluoromethyl)phenyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
4-(2-(Trifluoromethyl)phenyl)cyclohexanone: This compound lacks the hydroxyl group, which affects its reactivity and applications.
4-(2-(Trifluoromethyl)phenyl)cyclohexanol: The presence of the hydroxyl group in a different position can lead to variations in chemical behavior and biological activity.
特性
分子式 |
C13H15F3O |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
4-[2-(trifluoromethyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H15F3O/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9/h1-4,9-10,17H,5-8H2 |
InChIキー |
WCHXRTKIOYWRRH-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2=CC=CC=C2C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


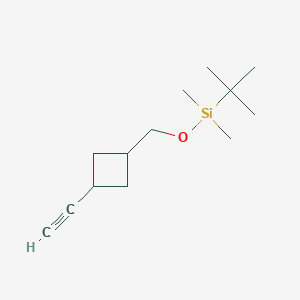
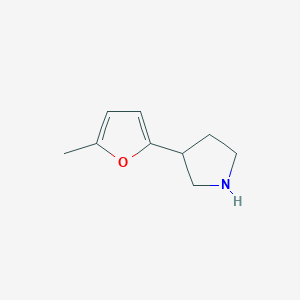
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)
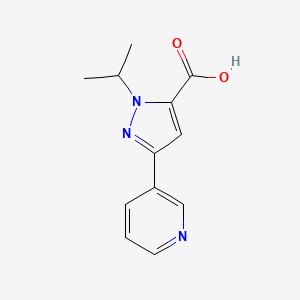
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)
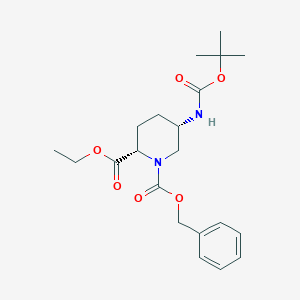

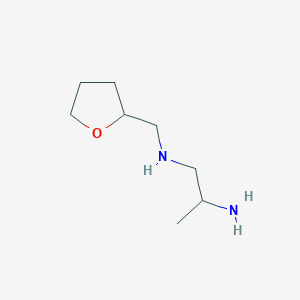

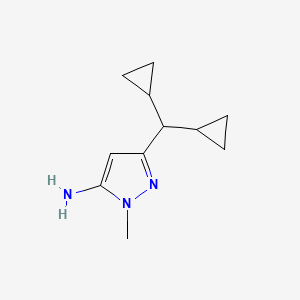
![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)

![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)

